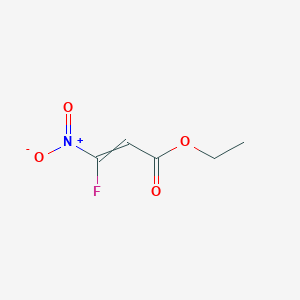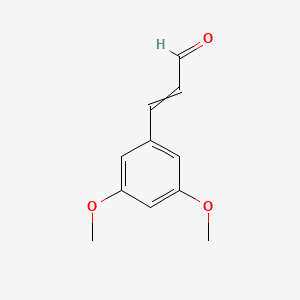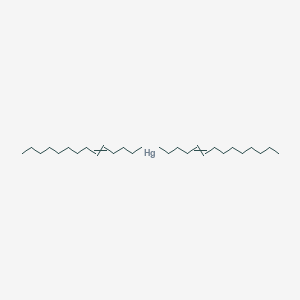
Di(tetradec-5-en-1-yl)mercury
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Di(tetradec-5-en-1-yl)mercury is an organomercury compound with the chemical formula C28H54Hg. It is characterized by the presence of two tetradec-5-en-1-yl groups attached to a central mercury atom. Organomercury compounds are known for their diverse applications in various fields, including chemistry, biology, and industry, due to their unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Di(tetradec-5-en-1-yl)mercury typically involves the reaction of tetradec-5-en-1-yl halides with mercury salts. One common method is the reaction of tetradec-5-en-1-yl chloride with mercuric chloride in the presence of a suitable solvent, such as tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation and is followed by purification steps to isolate the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions, including temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product. Safety measures are also crucial due to the toxic nature of mercury compounds.
Análisis De Reacciones Químicas
Types of Reactions
Di(tetradec-5-en-1-yl)mercury can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form mercury oxides and other by-products.
Reduction: Reduction reactions can convert this compound to elemental mercury and corresponding hydrocarbons.
Substitution: The tetradec-5-en-1-yl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like thiols, amines, or halides can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield mercury oxides, while reduction can produce elemental mercury and alkenes.
Aplicaciones Científicas De Investigación
Di(tetradec-5-en-1-yl)mercury has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its interactions with biological molecules and potential toxicological effects.
Medicine: Investigated for its potential use in therapeutic applications, although its toxicity limits its direct use.
Industry: Employed in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Di(tetradec-5-en-1-yl)mercury involves its interaction with cellular components, particularly thiol-containing proteins and enzymes. The compound can bind to sulfhydryl groups, disrupting normal cellular functions and leading to toxic effects. This interaction can affect various molecular pathways, including those involved in oxidative stress and cellular signaling.
Comparación Con Compuestos Similares
Similar Compounds
- Methylmercury (CH3Hg+)
- Ethylmercury (C2H5Hg+)
- Phenylmercury (C6H5Hg+)
Comparison
Di(tetradec-5-en-1-yl)mercury is unique due to its long alkyl chains, which influence its chemical properties and interactions. Compared to methylmercury and ethylmercury, it has a higher molecular weight and different solubility characteristics. Its toxicity profile may also differ due to the presence of the tetradec-5-en-1-yl groups, which can affect its distribution and metabolism in biological systems.
Propiedades
Número CAS |
113714-66-2 |
|---|---|
Fórmula molecular |
C28H54Hg |
Peso molecular |
591.3 g/mol |
Nombre IUPAC |
bis(tetradec-5-enyl)mercury |
InChI |
InChI=1S/2C14H27.Hg/c2*1-3-5-7-9-11-13-14-12-10-8-6-4-2;/h2*9,11H,1,3-8,10,12-14H2,2H3; |
Clave InChI |
UUPVWJXFKYCLNT-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC=CCCCC[Hg]CCCCC=CCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


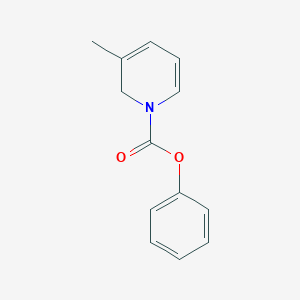
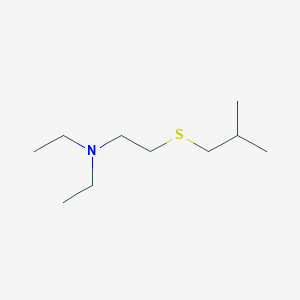
![5-[4-(Benzoyloxy)anilino]-5-oxopentanoic acid](/img/structure/B14299772.png)
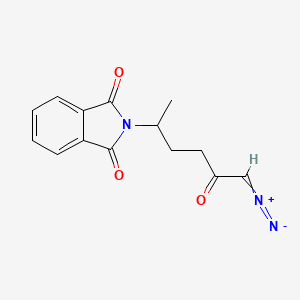
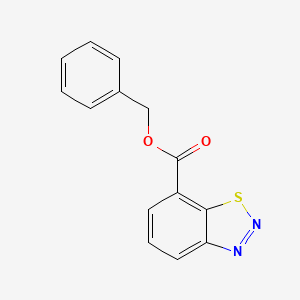
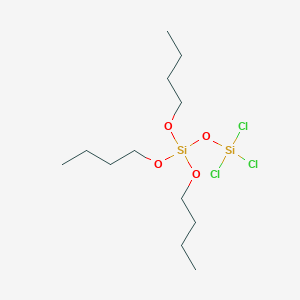
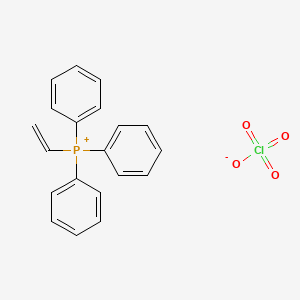
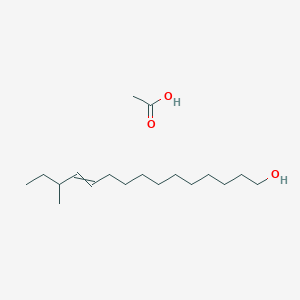
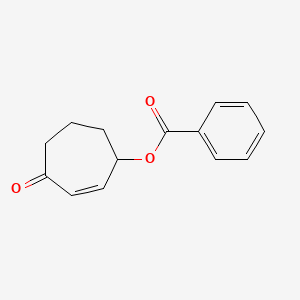
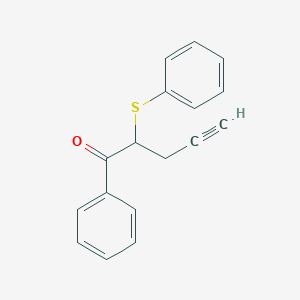
![1,2,3,4,5-Pentafluoro-6-[(methylsulfanyl)methoxy]benzene](/img/structure/B14299814.png)

